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molecular formula C6H7F3N4O B8443306 1,3,5-Triazin-2-amine, 4-ethoxy-6-(trifluoromethyl)- CAS No. 5311-04-6

1,3,5-Triazin-2-amine, 4-ethoxy-6-(trifluoromethyl)-

Cat. No. B8443306
M. Wt: 208.14 g/mol
InChI Key: RSMJGANHIJXJKR-UHFFFAOYSA-N
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Patent
US05739328

Procedure details

8.4 g (0.1 mol) of cyanoguanidine and 35.5 g (0.25 mol) of ethyl trifluoroacetate are initially introduced into 46 g of ethanol, and a suspension of 8.5 g (0.125 mol) of sodium ethoxide in 39.8 g of ethanol is added in the course of 5 min. After the addition of 5.66 g (0.05 mol) of calcium chloride, the reaction mixture is heated to reflux for 7 hours. 0.5 ml of a conc. hydrochloric acid is then added at 20° C. and the ethanol is removed. 100 g of water are added and the suspension is filtered with suction. The residue is washed with 50 ml of water and dried at 50° C./20 mbar. 18.6 g (0.089 mol, 89%) of 2-amino-4-ethoxy-6-trifluoromethyl-1,3,5-triazine are obtained in the form of a colorless powder (HPLC: 99.8 area %, m.p. 124°-125° C.).
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
35.5 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
solvent
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
39.8 g
Type
solvent
Reaction Step Two
Quantity
5.66 g
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH:3][C:4]([NH2:6])=[NH:5])#[N:2].[F:7][C:8]([F:15])([F:14])[C:9](OCC)=O.[O-:16][CH2:17][CH3:18].[Na+].[Cl-].[Ca+2].[Cl-].Cl>C(O)C>[NH2:5][C:4]1[N:3]=[C:1]([O:16][CH2:17][CH3:18])[N:2]=[C:9]([C:8]([F:7])([F:14])[F:15])[N:6]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
8.4 g
Type
reactant
Smiles
C(#N)NC(=N)N
Name
Quantity
35.5 g
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Name
Quantity
46 g
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
8.5 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
39.8 g
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
5.66 g
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Step Four
Name
Quantity
0.5 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added in the course of 5 min
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
the ethanol is removed
ADDITION
Type
ADDITION
Details
100 g of water are added
FILTRATION
Type
FILTRATION
Details
the suspension is filtered with suction
WASH
Type
WASH
Details
The residue is washed with 50 ml of water
CUSTOM
Type
CUSTOM
Details
dried at 50° C./20 mbar

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=NC(=N1)OCC)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.089 mol
AMOUNT: MASS 18.6 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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